Drometrizole trisiloxane (CAS 155633-54-8), commonly known by its trade name Mexoryl XL, is a lipophilic benzotriazole derivative featuring a bulky trisiloxane group. It functions as a broad-spectrum UV absorber with distinct absorption maxima at 303 nm (UVB) and 344 nm (UVA) [1]. From a procurement and material selection perspective, its core value lies in its high molecular weight (501.8 g/mol) and exceptional oil solubility [2]. These properties facilitate the creation of stable, high-SPF water-in-oil (W/O) and oil-in-water (O/W) emulsions without the crystallization issues common to older organic filters, while simultaneously minimizing percutaneous absorption [1].
Generic substitution with older-generation UV filters, such as Avobenzone or Oxybenzone, fails due to severe compromises in photostability and safety profiles. Avobenzone is notoriously photolabile, degrading rapidly upon UV exposure and requiring complex stabilizing co-filters (like Octocrylene), which complicates formulation and increases raw material costs [1]. Furthermore, low-molecular-weight generic substitutes readily penetrate the stratum corneum, leading to systemic absorption levels that can exceed regulatory safety thresholds [2]. The specific trisiloxane modification in Drometrizole trisiloxane prevents this systemic uptake while enhancing lipophilicity, making it non-interchangeable for high-performance, water-resistant, and sensitive-skin applications where both stability and low toxicity are strict procurement requirements [2].
Drometrizole trisiloxane exhibits exceptional photostability, maintaining its structural integrity and absorption capacity under prolonged UV irradiation. In contrast, the industry-standard UVA filter Avobenzone is highly photolabile, losing significant protective efficacy (often degrading rapidly) within 60 to 90 minutes of sun exposure unless heavily stabilized by secondary chemicals [1]. The intrinsic stability of Drometrizole trisiloxane eliminates the need for supplementary photostabilizers, streamlining the formulation bill of materials [2].
| Evidence Dimension | Photodegradation rate under UV exposure |
| Target Compound Data | Photostable, maintains high efficacy without stabilizers |
| Comparator Or Baseline | Avobenzone: Significant degradation and loss of efficacy within 60-90 minutes |
| Quantified Difference | Stable baseline vs. rapid photolysis requiring co-formulation |
| Conditions | Simulated solar UV irradiation (UVA/UVB) |
Eliminates the procurement need for secondary photostabilizing chemicals, reducing formulation complexity and cost while extending product efficacy.
The bulky trisiloxane tail increases the molecular weight of Drometrizole trisiloxane to 501.8 g/mol, effectively restricting it to the skin's surface in accordance with the 500 Dalton rule [1]. Comparative pharmacokinetic evaluations demonstrate that while legacy chemical filters like Avobenzone and Oxybenzone penetrate the skin and reach high plasma concentrations (e.g., Oxybenzone up to 258.1 ng/mL, far exceeding the FDA's 0.5 ng/mL safety threshold), Drometrizole trisiloxane exhibits negligible percutaneous absorption [2].
| Evidence Dimension | Systemic plasma concentration post-application |
| Target Compound Data | Negligible systemic absorption (restricted to stratum corneum) |
| Comparator Or Baseline | Oxybenzone: Up to 258.1 ng/mL in plasma |
| Quantified Difference | Orders of magnitude lower systemic exposure, remaining well below regulatory concern thresholds |
| Conditions | Maximal use topical application in vivo |
Critical for formulating hypoallergenic, sensitive-skin, and pediatric products that require strict adherence to low-systemic-toxicity profiles.
Unlike its water-soluble counterpart Ecamsule (Mexoryl SX) or highly crystalline parent benzotriazoles, Drometrizole trisiloxane is highly lipophilic [1]. This allows it to be completely dissolved in the oil phase of cosmetic emulsions at high concentrations (up to typical regulatory limits of 15%). This high lipid solubility prevents the crystallization that often plagues high-SPF formulations, ensuring a uniform film formation on the skin and enhancing water resistance [1].
| Evidence Dimension | Phase solubility and maximum stable loading |
| Target Compound Data | High oil-phase solubility (stable up to 15% loading without crystallization) |
| Comparator Or Baseline | Standard unmodified benzotriazoles / Water-soluble filters: Prone to crystallization in lipid phases or restricted to aqueous phases |
| Quantified Difference | Enables high-concentration lipid-phase loading for water-resistant W/O and O/W emulsions |
| Conditions | Cosmetic emulsion formulation (oil-in-water and water-in-oil) |
Allows formulators to achieve high SPF ratings in water-resistant, aesthetically pleasing lipid bases without the risk of active ingredient precipitation.
Because of its high oil solubility and resistance to crystallization, Drometrizole trisiloxane is the ideal active ingredient for the lipid phase of water-in-oil (W/O) and oil-in-water (O/W) sunscreens[1]. It ensures a uniform, water-resistant film on the skin, making it a primary procurement choice for sport and beachwear photoprotection products.
Driven by its high molecular weight (>500 Da) which prevents percutaneous absorption, this compound is perfectly suited for sensitive skin and pediatric suncare lines [2]. Buyers targeting markets with strict safety profiles regarding systemic endocrine disruption or chemical absorption should prioritize this over low-molecular-weight alternatives like Oxybenzone.
Drometrizole trisiloxane is frequently procured to function synergistically with water-soluble filters (such as Ecamsule) to create comprehensive, photostable UVA/UVB defense systems [1]. Its intrinsic photostability means it does not require the addition of sacrificial stabilizers (like Octocrylene), simplifying the formulation of premium daily-wear cosmetics and anti-aging creams.